4,4-Diethoxy-1,2-dimethylpiperidine
Description
4,4-Diethoxy-1,2-dimethylpiperidine is a substituted piperidine derivative characterized by two ethoxy groups at the 4-position and methyl groups at the 1- and 2-positions of the piperidine ring.
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4,4-diethoxy-1,2-dimethylpiperidine |
InChI |
InChI=1S/C11H23NO2/c1-5-13-11(14-6-2)7-8-12(4)10(3)9-11/h10H,5-9H2,1-4H3 |
InChI Key |
MFBRNSXIMLHTEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCN(C(C1)C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,2-dimethylpiperidine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1,2-dimethylpiperidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxy-1,2-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogenated compounds, bases such as potassium carbonate.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Reduced piperidine derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
4,4-Diethoxy-1,2-dimethylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-1,2-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences :
- Substituents : Unlike 4,4-Diethoxy-1,2-dimethylpiperidine, this compound features a bulky diphenylmethoxy group at the 4-position and a hydrochloride salt .
- Molecular Weight: The molecular weight of 303.83 g/mol (C₁₈H₂₁NO•HCl) is significantly higher than the hypothetical value for this compound due to the aromatic substituents and HCl counterion .
- Polarity : The hydrochloride salt enhances water solubility, whereas the ethoxy and methyl groups in the target compound likely favor organic solvent compatibility.
Table 1: Comparative Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy, HCl salt |
| Hypothetical this compound | C₁₁H₂₃NO₂ (estimated) | ~209.3 (estimated) | Diethoxy, dimethyl |
Sodium (Z)-1,4-Diethoxy-1,4-dioxobut-2-en-2-olate
Research Findings and Implications
- Steric Effects : The dimethyl substitution in this compound likely reduces conformational flexibility compared to 4-(Diphenylmethoxy)piperidine HCl, which has a rigid aromatic substituent .
- Solubility Trends : Hydrochloride salts (e.g., 4-(Diphenylmethoxy)piperidine HCl) exhibit higher aqueous solubility, whereas ethoxy and methyl groups in the target compound may enhance lipid membrane permeability .
- Synthetic Utility : Ethoxy groups, as seen in sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate, are versatile in forming heterocycles, but their role in piperidine chemistry requires further exploration .
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